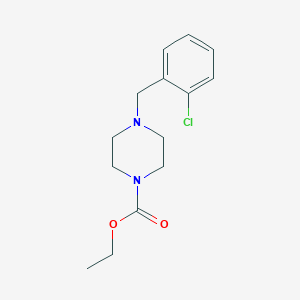
ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate, also known as etizolam, is a synthetic benzodiazepine analog that is used for its anxiolytic, sedative, and hypnotic properties. It was first synthesized in Japan in the 1980s and has since been used in clinical settings in several countries, including Japan, Italy, and India. The purpose of
Wissenschaftliche Forschungsanwendungen
Etizolam has been used in several scientific research studies to investigate its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in reducing anxiety and inducing sleep in animal models, as well as in clinical studies in humans. Additionally, ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and other substance use disorders.
Wirkmechanismus
Etizolam acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This results in a calming effect on the brain and body, leading to its anxiolytic, sedative, and hypnotic properties.
Biochemical and Physiological Effects:
Etizolam has been shown to have several biochemical and physiological effects, including reducing anxiety, inducing sleep, and reducing muscle tension. It has also been shown to have anticonvulsant properties and to reduce the severity of alcohol withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate has a shorter half-life than other benzodiazepines, which allows for more precise control of its effects. However, one limitation of using ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate is its potential for abuse and dependence, which must be carefully monitored in experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate, including investigating its potential use in the treatment of anxiety disorders, substance use disorders, and sleep disorders. Additionally, further research is needed to better understand the long-term effects of ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate use and its potential for abuse and dependence. Finally, the development of new analogs of ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate may lead to the discovery of more effective and safer treatments for a variety of conditions.
Synthesemethoden
The synthesis of ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate involves the reaction of 2-chlorobenzyl chloride with piperazine in the presence of triethylamine, followed by the addition of ethyl chloroformate. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWXSYWKNOGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-piperazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)

![N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5798357.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)